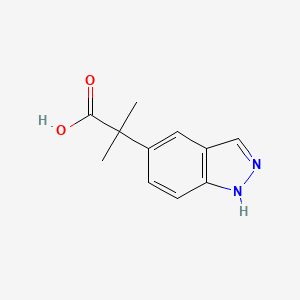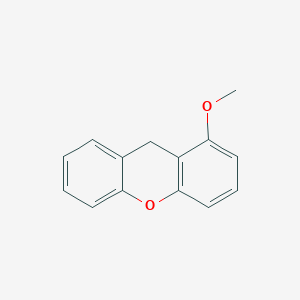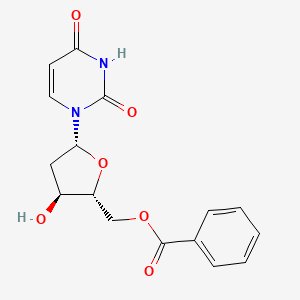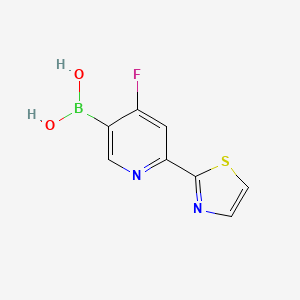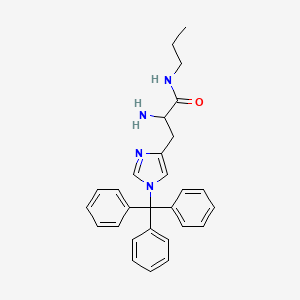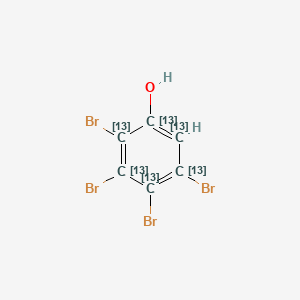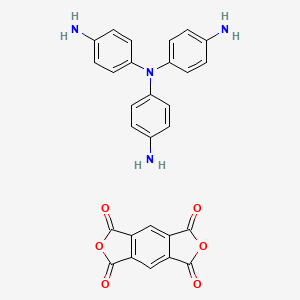
1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which is attached to a methylimidazolidinone core
准备方法
The synthesis of 1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-fluoroaniline and methyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, it can be reduced using hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring.
科学研究应用
1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: In the industrial sector, it may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one can be compared with other similar compounds, such as:
4-Bromo-3-fluoroacetophenone: This compound also contains bromo and fluoro substituents on the phenyl ring but differs in its core structure.
1-(4-Bromo-3-fluorophenyl)ethanol: Similar in substituents but with an ethanol group instead of the imidazolidinone core.
4-Bromo-3-fluoroanisole: Contains a methoxy group on the phenyl ring, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its imidazolidinone core, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C10H10BrFN2O |
|---|---|
分子量 |
273.10 g/mol |
IUPAC 名称 |
1-(4-bromo-3-fluorophenyl)-3-methylimidazolidin-2-one |
InChI |
InChI=1S/C10H10BrFN2O/c1-13-4-5-14(10(13)15)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3 |
InChI 键 |
YHNZUFVEDNWEFG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(C1=O)C2=CC(=C(C=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


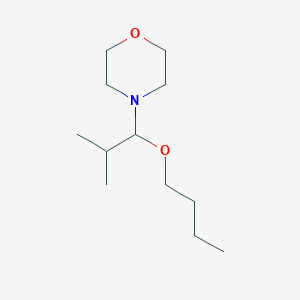
![4,4'-[(1R)-6,6'-Dichloro-2,2'-diethoxy[1,1'-binaphthalene]-4,4'-diyl]bispyridine](/img/structure/B14078168.png)
![7-Chloro-1-(3-chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078184.png)
![2-(3-Hydroxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078192.png)
![tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B14078193.png)
